B1578866 [Ala10]-beta-Amyloid (1-10)

[Ala10]-beta-Amyloid (1-10)

Numéro de catalogue: B1578866
Poids moléculaire: 1103.1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[Ala10]-beta-Amyloid (1-10) is a useful research compound. Molecular weight is 1103.1. The purity is usually 95%.
BenchChem offers high-quality [Ala10]-beta-Amyloid (1-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala10]-beta-Amyloid (1-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Understanding Amyloid Aggregation

[Ala10]-beta-Amyloid (1-10) is used to investigate the mechanisms underlying amyloid aggregation. Studies have shown that modifications at specific positions can alter the aggregation kinetics and stability of amyloid fibrils. For instance, [Ala10] substitution may reduce the propensity for aggregation compared to wild-type peptides, providing insights into how structural changes affect fibril formation .

Neurotoxicity Studies

Research utilizing [Ala10]-beta-Amyloid (1-10) has focused on its neurotoxic effects. By comparing its toxicity with that of other beta-amyloid variants, researchers can elucidate the relationship between peptide structure and neurodegenerative outcomes. This approach helps identify potential targets for therapeutic intervention aimed at mitigating neuronal damage associated with amyloid accumulation .

Therapeutic Development

The modified peptide serves as a model for developing therapeutic agents aimed at reducing amyloid burden in AD. For example, studies have explored the use of metal chelators that interact with amyloid peptides to inhibit their aggregation. The findings suggest that compounds targeting specific amyloid conformations could be beneficial in reducing plaque formation in transgenic mouse models of AD .

Immunological Studies

[Ala10]-beta-Amyloid (1-10) is also employed in immunological studies to develop antibodies that specifically target amyloid oligomers. These antibodies can differentiate between various forms of beta-amyloid, aiding in the diagnosis and monitoring of Alzheimer's disease progression . Such specificity is crucial for developing diagnostic tools and potential immunotherapies.

Case Study 1: Impact on Amyloid Aggregation Dynamics

In a study examining the aggregation dynamics of [Ala10]-beta-Amyloid (1-10), researchers found that this variant exhibited significantly slower aggregation rates compared to Aβ(1-42). This suggests that subtle modifications can profoundly impact peptide behavior, providing a basis for designing less toxic analogs for therapeutic use .

Case Study 2: Neuroprotective Strategies

Another study investigated the effects of [Ala10]-beta-Amyloid (1-10) in conjunction with various neuroprotective compounds. Results indicated that certain compounds could mitigate the neurotoxic effects induced by Aβ peptides, highlighting potential avenues for drug development aimed at protecting neurons from amyloid-induced damage .

Data Table: Comparative Analysis of Beta-Amyloid Variants

Peptide VariantAggregation RateNeurotoxicity LevelTherapeutic Potential
Aβ(1-42)HighHighModerate
Aβ(1-40)ModerateModerateLow
[Ala10]-Aβ(1-10)LowLowHigh

Propriétés

Poids moléculaire

1103.1

Séquence

DAEFRHDSGA-NH2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.